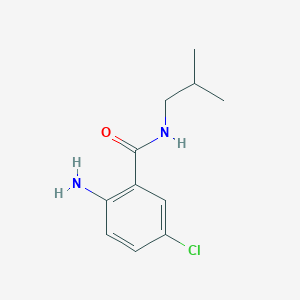

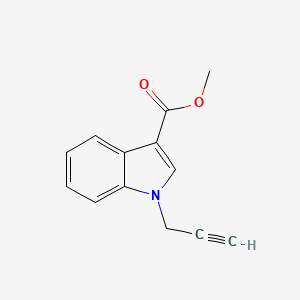

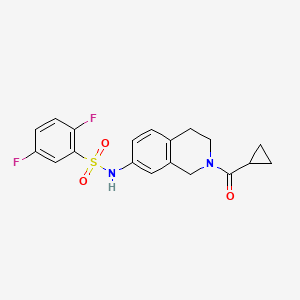

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate

Übersicht

Beschreibung

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate, commonly known as EMOP, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound that has been used in a variety of laboratory experiments. EMOP has been found to have a number of biochemical and physiological effects on different organisms, making it a useful tool for scientists in a variety of disciplines.

Wissenschaftliche Forschungsanwendungen

Medicine: Antimicrobial Agent

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate has shown promise as an antimicrobial agent. Studies indicate that derivatives of this compound exhibit significant activity against yeast-like fungi such as Candida albicans . This suggests potential for developing new antimicrobial drugs that could be effective against resistant strains of bacteria and fungi.

Biotechnology: Biomass Conversion

In biotechnology, furan derivatives are considered valuable for biomass conversion processes . Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate could play a role in the synthesis of bio-based materials, contributing to the development of sustainable products and processes.

Agriculture: Flavor Enhancer

The compound is used as a flavoring agent in the food industry due to its fruity and sweet aroma . Its application in agriculture could involve enhancing the flavor profile of food crops or products, potentially increasing their market value.

Food Industry: Flavoring Agent

In the food industry, Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate is utilized for its organoleptic properties. It imparts a pineapple-like flavor and is used in various food products to enrich their taste .

Chemical Synthesis: Building Block

This compound serves as a building block in chemical synthesis. It’s involved in the formation of various furan derivatives, which are crucial in synthesizing a wide range of chemicals, including pharmaceuticals and agrochemicals .

Materials Science: Polymer Synthesis

Furan derivatives are integral to the synthesis of novel polymers and materials. Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate could be used in creating new materials with unique properties for industrial applications .

Environmental Science: Biofuel Production

As a furan derivative, this compound is part of the research into biofuel production. Its potential for conversion into biofuels makes it an important subject of study in efforts to create renewable energy sources .

Pharmaceutical Development: Drug Design

The antimicrobial properties of furan derivatives make them interesting candidates for drug design and development. Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate could be a precursor in the synthesis of new drugs with improved efficacy against various diseases .

Eigenschaften

IUPAC Name |

ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-13-10(12)7(2)9(11)8-5-4-6-14-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKSIJMUVZSZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2754197.png)

![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)

![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide](/img/structure/B2754214.png)